molecular formula C12H12ClN3O B603295 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole CAS No. 1539063-65-4

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole

Cat. No.: B603295
CAS No.: 1539063-65-4
M. Wt: 249.69g/mol
InChI Key: IULQYZJENKCEMR-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring, a chlorobenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the azetidine ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen under catalytic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Material Science: The compound’s heterocyclic structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of chlorine.

    5-(Azetidin-3-yl)-3-(4-methylbenzyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.

    5-(Azetidin-3-yl)-3-(4-nitrobenzyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorobenzyl group in 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole may impart unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULQYZJENKCEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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